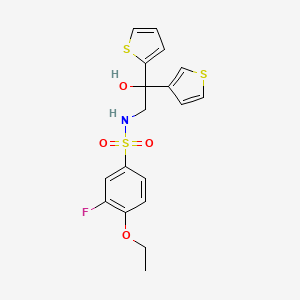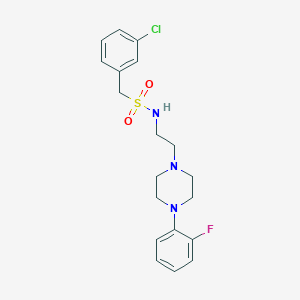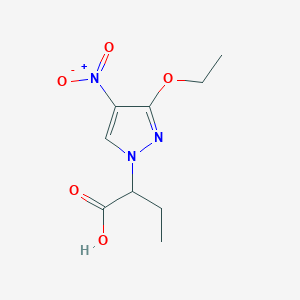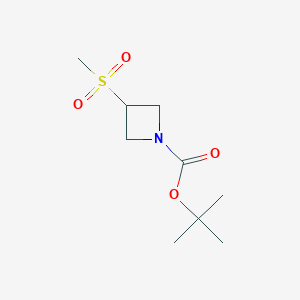![molecular formula C19H16F2N2O3S2 B2810845 N-(2,4-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide CAS No. 1226447-37-5](/img/structure/B2810845.png)
N-(2,4-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a thiophene group, a carboxamide group, and a sulfonyl group . These groups are common in many pharmaceuticals and other biologically active compounds.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For example, N-methyl amino acids can be synthesized from Bsmoc-amino acids and paraformaldehyde .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups . The exact structure would depend on the specific arrangement of these groups within the molecule.Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions . For example, carboxamides can participate in hydrolysis reactions, and sulfonyl groups can undergo various substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure . For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces.科学的研究の応用
DFB-MT has been extensively studied for its potential applications in various fields of research. One of the primary areas of research is cancer treatment. Studies have shown that DFB-MT has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, DFB-MT has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
作用機序
The exact mechanism of action of DFB-MT is not fully understood. However, studies have shown that DFB-MT can inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. Additionally, DFB-MT has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DFB-MT has been shown to have various biochemical and physiological effects. Studies have shown that DFB-MT can inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. Additionally, DFB-MT has been shown to induce apoptosis in cancer cells. DFB-MT has also been shown to have anti-oxidant and anti-inflammatory properties.
実験室実験の利点と制限
DFB-MT has several advantages for lab experiments. It is relatively easy to synthesize and produces high yields. Additionally, DFB-MT has potent anti-cancer properties and can inhibit the growth of cancer cells. However, one of the limitations of DFB-MT is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on DFB-MT. One of the primary areas of research is the optimization of its use in cancer treatment. Additionally, research is needed to fully understand the mechanism of action of DFB-MT and its potential applications in other fields of research, such as inflammation and oxidative stress. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing DFB-MT.
合成法
DFB-MT can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. The most common method for synthesizing DFB-MT is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. This method has been widely used as it is efficient and produces high yields of DFB-MT.
特性
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(2,4-difluorophenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3S2/c1-23(28(25,26)15-5-3-2-4-6-15)17-9-10-27-18(17)19(24)22-12-13-7-8-14(20)11-16(13)21/h2-11H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQKPQJLAXEMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2810764.png)


![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2810769.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2810772.png)




![3-{[(4-Fluorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2810779.png)
![7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2810780.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2810783.png)